molecular formula C23H18ClNO3 B2918078 4-(4-chlorophenoxy)-3-oxo-1-phenyl-2-indanecarbaldehyde O-methyloxime CAS No. 337921-43-4

4-(4-chlorophenoxy)-3-oxo-1-phenyl-2-indanecarbaldehyde O-methyloxime

Cat. No.: B2918078
CAS No.: 337921-43-4
M. Wt: 391.85
InChI Key: VPXADWRRRLWUQS-AFUMVMLFSA-N
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Description

4-(4-Chlorophenoxy)-3-oxo-1-phenyl-2-indanecarbaldehyde O-methyloxime is a complex organic compound characterized by its unique structure, which includes a chlorophenoxy group, a phenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenoxy)-3-oxo-1-phenyl-2-indanecarbaldehyde O-methyloxime typically involves multiple steps, starting with the formation of the indanone core. One common approach is the Friedel-Crafts acylation of phenylacetic acid derivatives, followed by chlorination and subsequent formation of the oxime group.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the synthesis and meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-chlorophenoxy)-3-oxo-1-phenyl-2-indanecarbaldehyde O-methyloxime exerts its effects involves interactions with specific molecular targets and pathways. The oxime group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • 4-(4-Chlorophenoxy)phenol: Similar structure but lacks the indanone core.

  • 4-(4-Chlorophenoxy)benzoic acid: Contains a carboxylic acid group instead of the oxime group.

  • 4-Chlorophenoxyacetic acid: Used as a synthetic pesticide and has a simpler structure.

This comprehensive overview highlights the significance of 4-(4-chlorophenoxy)-3-oxo-1-phenyl-2-indanecarbaldehyde O-methyloxime in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

7-(4-chlorophenoxy)-2-[(E)-methoxyiminomethyl]-3-phenyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3/c1-27-25-14-19-21(15-6-3-2-4-7-15)18-8-5-9-20(22(18)23(19)26)28-17-12-10-16(24)11-13-17/h2-14,19,21H,1H3/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXADWRRRLWUQS-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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